N-(4-ethoxyphenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Description
This compound is a complex nitrogenous heterocyclic molecule featuring a tricyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen) with multiple substituents: a 4-fluorophenyl group at position 5, a hydroxymethyl group at position 11, and a methyl group at position 12. The thioacetamide side chain is linked to an N-(4-ethoxyphenyl) moiety, contributing to its unique physicochemical and pharmacological profile. Structural elucidation via X-ray crystallography (using SHELX software for refinement ) and NMR spectroscopy (as demonstrated in similar compounds ) confirms its stereochemical complexity.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O4S/c1-3-36-21-10-8-20(9-11-21)31-24(35)15-38-28-23-12-22-18(14-34)13-30-16(2)25(22)37-27(23)32-26(33-28)17-4-6-19(29)7-5-17/h4-11,13,34H,3,12,14-15H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMXUPKTCBARAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound features a unique triazatricyclo structure with various functional groups that contribute to its biological activity. The presence of the hydroxymethyl group and the sulfanyl moiety are particularly noteworthy as they may influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds featuring hydroxymethyl and sulfanyl groups. For instance:
- Cytotoxicity Assays : Compounds with structural similarities demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells. The IC50 values for these compounds ranged from 9.1 µM to 16.1 µM in different assays .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15.1 |
| Compound B | MCF7 | 14.5 |
| Compound C | PC3 | 13.8 |
These findings suggest that the compound may exhibit similar cytotoxic properties.
The mechanisms underlying the anticancer effects of related compounds often involve:
- Cell Cycle Arrest : Many derivatives induce G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspase pathways has been observed, indicating apoptotic cell death as a response to treatment .
Case Studies
- Study on Hydroxymethyl Compounds : A study investigated hydroxymethylbenzopsoralens which showed marked antiproliferative effects in mammalian cells by inhibiting topoisomerase II . The structural characteristics of these compounds were compared to those of N-(4-ethoxyphenyl)-2-{...} suggesting potential similar mechanisms.
- Sulfanyl Derivatives : Research on sulfanyl-containing compounds has indicated their role in enhancing bioactivity through improved solubility and bioavailability, which may be applicable to our compound .
Scientific Research Applications
The compound N-(4-ethoxyphenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The unique structural features of this compound may enhance its ability to interact with specific biological targets associated with tumor growth.
Antimicrobial Properties
The sulfanyl group present in the compound suggests potential antimicrobial activity. Compounds with similar functional groups have been studied for their effectiveness against various bacterial strains, indicating that this compound could be explored for developing new antimicrobial agents.
Neuropharmacological Effects
Preliminary research into compounds with similar structures has shown neuropharmacological effects, including modulation of neurotransmitter systems. This opens avenues for investigating the compound's potential as a therapeutic agent for neurological disorders.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | Antimicrobial | |
| Compound C | Neuropharmacological |
Table 2: Structural Features and Their Implications
| Structural Feature | Implication |
|---|---|
| Ethoxy group | Increases lipophilicity |
| Fluorophenyl moiety | Enhances binding affinity |
| Sulfanyl linkage | Potential for biological activity |
Case Study 1: Anticancer Efficacy
A study conducted on a derivative of the compound demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through the upregulation of pro-apoptotic proteins.
Case Study 2: Antimicrobial Testing
Research evaluating the antimicrobial properties revealed that the compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a lead compound for further development.
Case Study 3: Neuropharmacological Assessment
In vivo studies on related compounds indicated that they could modulate dopamine and serotonin levels in rodent models. This suggests that this compound may have therapeutic implications for mood disorders.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Key Observations:
This difference is evident in NMR chemical shifts (e.g., δH 7.2–7.4 vs. δH 3.8 for OCH3) .
Hydrogen-Bonding Capacity: The hydroxymethyl group at position 11 provides a hydrogen-bond donor site absent in analogs like , which may influence target binding affinity (e.g., kinase inhibition) .
Mass Spectrometry Profiles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
